molecular formula C16H26N2 B7809156 Benzyl-isopropyl-piperidin-3-ylmethyl-amine

Benzyl-isopropyl-piperidin-3-ylmethyl-amine

Cat. No.: B7809156
M. Wt: 246.39 g/mol
InChI Key: XOCIXSPXICDNGC-UHFFFAOYSA-N
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Description

Benzyl-isopropyl-piperidin-3-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-isopropyl-piperidin-3-ylmethyl-amine typically involves the formation of the piperidine ring followed by the introduction of the benzyl and isopropyl groups. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction can be catalyzed by a gold(I) complex with an iodine(III) oxidizing agent . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives often employs multicomponent reactions and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl-isopropyl-piperidin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as iodine(III) oxidizing agents are used.

    Reduction: Phenylsilane and iron complexes are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .

Scientific Research Applications

Benzyl-isopropyl-piperidin-3-ylmethyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to Benzyl-isopropyl-piperidin-3-ylmethyl-amine.

    Piperidinones: Oxidized derivatives of piperidine.

    Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-14(2)18(12-15-7-4-3-5-8-15)13-16-9-6-10-17-11-16/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCIXSPXICDNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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